GNTI -

GNTI

Catalog Number: EVT-1577327
CAS Number:
Molecular Formula: C27H29N5O3
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GNTI, or N-(2-hydroxyethyl)glycine, is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is classified as an amino acid derivative, which plays a significant role in biochemical processes and has implications in both research and industrial applications.

Source

GNTI is synthesized through various methods, primarily involving the modification of glycine or related compounds. This synthetic approach allows for the production of GNTI in a controlled manner, ensuring purity and consistency for research purposes.

Classification

GNTI falls under the category of organic compounds, specifically amino acids and their derivatives. Its structure includes functional groups that are characteristic of amino acids, making it relevant in biochemistry and molecular biology.

Synthesis Analysis

Methods

The synthesis of GNTI can be achieved through several chemical pathways. One common method involves the reaction of glycine with ethylene oxide under basic conditions, which facilitates the formation of the hydroxyethyl side chain. Other methods may include the use of alternative reagents or catalysts to enhance yield and selectivity.

Technical Details

The synthesis typically requires careful control of temperature and pH to optimize reaction conditions. For instance, maintaining a slightly alkaline environment can improve the reaction rate and yield. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the synthesis and ensure product purity.

Molecular Structure Analysis

Data

The molecular weight of GNTI is approximately 103.12 g/mol. Its structural features include an amine group (-NH2_2) and a hydroxyl group (-OH), which contribute to its solubility in water and its reactivity with other compounds.

Chemical Reactions Analysis

Reactions

GNTI participates in various chemical reactions typical of amino acids. It can undergo acylation, alkylation, and oxidation reactions. For instance, GNTI can react with acyl chlorides to form amides or with aldehydes to yield imines.

Technical Details

The reaction conditions for these transformations often require specific catalysts or reagents to facilitate the process. For example, using a Lewis acid catalyst can enhance acylation efficiency by stabilizing the transition state.

Mechanism of Action

Process

The mechanism by which GNTI exerts its effects in biological systems is primarily through its role as a substrate or intermediate in metabolic pathways. It may participate in transamination reactions where it donates an amino group to α-keto acids, facilitating amino acid biosynthesis.

Data

Studies have shown that GNTI can influence metabolic rates and enzyme activities associated with amino acid metabolism. Its presence in cellular systems may also affect signaling pathways related to growth and development.

Physical and Chemical Properties Analysis

Physical Properties

GNTI is typically a white crystalline solid at room temperature with good solubility in polar solvents like water and ethanol. Its melting point is around 120-125 °C.

Chemical Properties

GNTI exhibits basic properties due to the presence of the amine group, allowing it to act as a proton acceptor in various chemical reactions. It is stable under standard laboratory conditions but may decompose when exposed to strong acids or bases.

Applications

Scientific Uses

GNTI has several applications in scientific research:

  • Biochemical Studies: It serves as a model compound for studying amino acid metabolism.
  • Pharmaceutical Research: GNTI's derivatives are explored for potential therapeutic uses due to their biological activity.
  • Agricultural Science: It may be used in formulations aimed at improving plant growth or stress resistance.
Introduction to N-Acetylglucosaminyltransferase I (GnT I)

Evolutionary Conservation of GnT I in Eukaryotic Glycosylation

GnT-I exhibits a remarkable pattern of deep evolutionary conservation coupled with lineage-specific adaptations, reflecting its fundamental role in eukaryotic N-glycosylation pathways:

  • Ubiquity in Complex Eukaryotes: GnT-I orthologs are found in virtually all vertebrates, invertebrates, and land plants. The enzyme is considered ancestral to eukaryotes, likely arising early in eukaryotic evolution. Its presence is crucial for generating the diverse N-glycan structures necessary for multicellularity and complex cell-cell communication [1] [5] [10].
  • Absence in Select Protists: While ubiquitous in complex eukaryotes, GnT-I is notably absent in certain protists, such as the green alga Chlamydomonas reinhardtii. Chlamydomonas processes N-glycans via a GnT-I-independent pathway, generating linear Man₅GlcNAc₂ structures instead of the canonical branched isomer found in other eukaryotes. This linear Man₅GlcNAc₂ structure is not a substrate for GnT-I, explaining the lack of complex/hybrid N-glycans in this organism and highlighting the substrate specificity of GnT-I [8].
  • Functional Conservation Despite Sequence Divergence: Although primary amino acid sequence identity between GnT-I from distantly related species (e.g., mammals, insects, plants, molluscs) can be relatively low (30-50%), the core catalytic function is strikingly conserved. Heterologous expression studies demonstrate functional complementarity; for instance, diatom (Phaeodactylum tricornutum) GnT-I can rescue complex N-glycan synthesis in GnT-I-deficient mammalian (CHO Lec1) cells [8] [10].
  • Early Origin and Horizontal Transfer Evidence: Phylogenomic analyses suggest that components of the N-glycosylation pathway, including precursors to Golgi glycosyltransferases like GnT-I, have mixed origins. While some elements likely have proteoarchaeal (TACK superphylum) origins, others may have been acquired via horizontal gene transfer from bacteria during eukaryogenesis. This complex evolutionary history underlies the conserved yet adaptable nature of the pathway [2].
  • Critical Role in Development: The biological essentiality of GnT-I is underscored by the severe developmental consequences of its loss. Mgat1 knockout mice die by embryonic day 9.5 due to severe defects in growth and morphogenesis. Similarly, GnT-I deficiency in Drosophila melanogaster and the Pacific oyster (Crassostrea gigas) leads to developmental abnormalities and reduced viability, demonstrating its conserved critical function across metazoans. Plants like Arabidopsis thaliana exhibit greater tolerance to GnT-I loss (viable but stress-sensitive), indicating some lineage-specific differences in the essentiality of complex N-glycans for basic cellular functions [1] [4] [10].

Table 1: Evolutionary Conservation of GnT-I Across Select Eukaryotes

Organism GroupRepresentative SpeciesGnT-I Present?Complex/Hybrid N-glycans?Phenotype of GnT-I Loss
MammalsMus musculus (Mouse)YesYesEmbryonic lethal (E9.5)
PlantsArabidopsis thalianaYesYes (Plant-specific types)Viable, stress-sensitive
InsectsDrosophila melanogasterYesLimited (Paucimannosidic)Developmental defects
MolluscsCrassostrea gigas (Oyster)YesYesEssential for development
Green AlgaeChlamydomonas reinhardtiiNoNoN/A (Wild-type lacks it)
DiatomsPhaeodactylum tricornutumYesYesNot determined

Role in N-Glycan Biosynthesis Pathways

GnT-I acts as the pivotal gatekeeper enzyme directing N-glycan maturation beyond the oligomannose type within the Golgi apparatus:

  • Position in the Processing Pathway: GnT-I acts after the action of Golgi α-mannosidase I, which trims the Man₉GlcNAc₂ intermediate down to Man₅GlcNAc₂. GnT-I specifically recognizes the Man₅GlcNAc₂ structure (particularly the terminal α1,3-linked mannose on the middle branch) and transfers a GlcNAc residue in β1,2-linkage, forming the GlcNAcMan₅GlcNAc₂ hybrid intermediate. This step occurs primarily in the cis/medial-Golgi compartments [1] [7].
  • Prerequisite for Downstream Processing: The addition of the β1,2-GlcNAc residue by GnT-I is an absolute requirement for the subsequent action of two key enzymes:
  • α-Mannosidase II (ManII): ManII cannot act on the unmodified Man₅GlcNAc₂ substrate. It specifically requires the GlcNAcMan₅GlcNAc₂ structure generated by GnT-I. ManII then removes the two terminal mannose residues from the α1,6-arm, yielding GlcNAcMan₃GlcNAc₂ [1] [7] [10].
  • N-Acetylglucosaminyltransferase II (GnT-II): GnT-II adds a GlcNAc residue in β1,2-linkage to the terminal mannose on the α1,6-arm of the GlcNAcMan₃GlcNAc₂ structure produced by ManII, forming the complex-type core structure GlcNAc₂Man₃GlcNAc₂. This core is the substrate for numerous other glycosyltransferases (e.g., GnT-III, GnT-IV, GnT-V, fucosyltransferases, galactosyltransferases, sialyltransferases) that generate diverse complex N-glycans [1] [7].
  • Impact on Glycoprotein Fate: By initiating the conversion to hybrid/complex glycans, GnT-I activity profoundly influences glycoprotein properties. Complex N-glycans are crucial for glycoprotein stability, solubility, resistance to proteases, intracellular trafficking, cell surface residency, and participation in cell adhesion and signaling events. The absence of GnT-I activity results in glycoproteins bearing only oligomannose N-glycans, which can alter their function, half-life, and interactions [1] [4] [5].
  • Pathophysiological Implications: Altered GnT-I activity (and consequently, altered N-glycan branching) has been implicated in various diseases. Reduced or absent complex N-glycans due to impaired GnT-I function are associated with developmental disorders (as seen in knockout models) and immune defects. Conversely, upregulated GnT-I activity, often coupled with increased activity of downstream enzymes like GnT-V, is frequently observed in cancers and contributes to phenotypes like enhanced tumor cell adhesion, migration, and metastasis. GnT-III, which creates bisecting GlcNAc and can inhibit GnT-V action, may act suppressively in this context [1] [7].

Table 2: Key Enzymes Dependent on GnT-I Activity in the N-Glycan Biosynthesis Pathway

EnzymeEC NumberActionAbsolute Requirement for GnT-I Product?Resulting N-Glycan Core Structure
α-Mannosidase II (ManII)EC 3.2.1.114Removes 2 Man residues from α1,6-armYes (Acts on GlcNAcMan₅GlcNAc₂)GlcNAcMan₃GlcNAc₂
GnT-IIEC 2.4.1.143Adds GlcNAc to α1,6-Man of GlcNAcMan₃GlcNAc₂Yes (Acts on GlcNAcMan₃GlcNAc₂)GlcNAc₂Man₃GlcNAc₂
GnT-IIIEC 2.4.1.144Adds bisecting GlcNAc to β-Man coreNo (Can act on oligomannose/hybrid/complex)Introduces bisect
GnT-IVEC 2.4.1.145Adds GlcNAc to α1,3-Man core (β1,4-link)Indirect (Requires prior processing)Adds β1,4-branch
GnT-VEC 2.4.1.155Adds GlcNAc to α1,6-Man core (β1,6-link)Indirect (Requires prior processing)Adds β1,6-branch
FUT8 (Core FucT)EC 2.4.1.68Adds α1,6-Fucose to Asn-linked GlcNAcNo (Can act on oligomannose/hybrid/complex)Adds core fucose

Structural Classification as a Golgi-Resident Type II Transmembrane Enzyme

GnT-I belongs to a well-defined structural and functional class of enzymes responsible for glycan maturation within the secretory pathway:

  • Membrane Topology and Domain Organization: GnT-I is a type II transmembrane (TM) protein characteristic of Golgi-resident glycosyltransferases. Its domain structure consists of:
  • A Short Cytoplasmic Tail (N-terminal): This N-terminal domain (typically 10-20 amino acids) faces the cytosol and may contain signals influencing initial targeting to the Golgi.
  • A Single Transmembrane Domain (TMD): This α-helical segment (16-20 amino acids) anchors the enzyme in the Golgi membrane. The specific sequence of the TMD, particularly residues in its exoplasmic half, is crucial for its precise sub-Golgi localization and retention/retrieval mechanisms.
  • A Stem/Linker Region: This flexible region connects the TMD to the catalytic domain and extends into the Golgi lumen. Its length and composition can influence catalytic efficiency and substrate accessibility but are generally not the primary determinant of Golgi localization.
  • A Large C-terminal Catalytic Domain: This globular domain resides within the Golgi lumen and contains all the structural elements necessary for binding donor (UDP-GlcNAc) and acceptor (Man₅GlcNAc₂-Asn-glycoprotein) substrates and catalyzing the glycosyl transfer reaction [1] [3] [4].
  • Structural Fold (GT-A): The catalytic domain of GnT-I belongs to the GT-A fold family of glycosyltransferases. Key features of this fold include:
  • A single Rossmann-fold-like domain (a characteristic β/α/β sandwich structure).
  • A conserved DxD motif (often Asp-Ile/Val-Asp in GnT-I). The carboxylate groups of this motif coordinate a divalent cation (usually Mn²⁺), which is essential for catalytic activity. Mn²⁺ acts as a cofactor, facilitating the binding and proper orientation of the negatively charged UDP-sugar donor substrate (UDP-GlcNAc) within the active site.
  • Metal-independent enzymes typically adopt the GT-B fold, but GnT-I requires Mn²⁺ [1] [10].
  • Mechanism of Golgi Localization: The steady-state localization of GnT-I in the cis/medial-Golgi cisternae is critical for its function in the sequential processing pathway. This localization is primarily governed by its TMD, not the cytoplasmic tail or catalytic domain. Key mechanisms identified include:
  • TMD Sequence-Specific Sorting: Highly conserved polar residues within the TMD, particularly a Glutamine (Gln) residue in the exoplasmic half (e.g., Gln₇₃ in Arabidopsis GnT-I), are essential for correct medial-Golgi localization. Mutagenesis of this Gln residue to hydrophobic residues (e.g., Leu, Val) or charged residues (e.g., Lys) leads to mislocalization (e.g., to the trans-Golgi, endosomes, or even vacuoles/lysosomes) and loss of function in vivo [3].
  • Interaction with the COPI System: The TMD, likely via its specific sequence including the conserved Gln, is thought to mediate interactions with components of the COPI vesicle coat. This interaction prevents efficient incorporation of GnT-I into COPI retrograde transport vesicles moving towards the ER or earlier Golgi cisternae, thereby retaining it in the medial-Golgi. In mammals, direct binding of COPI subunits to cytoplasmic tails or interaction via adaptors like GOLPH3 (for trans-Golgi enzymes) occurs, but GnT-I retention relies more heavily on TMD-mediated mechanisms [3] [6] [9].
  • Lipid Microenvironment Partitioning: The physicochemical properties of the TMD (length, hydrophobicity, presence of polar residues) may promote partitioning into specific lipid microdomains within the medial-Golgi membranes, contributing to its retention [3].
  • Structure-Function Relationships (Key Residues): Beyond the DxD motif, other residues critical for GnT-I structure and function have been identified:
  • N-Glycosylation Sites: The catalytic domain often contains conserved N-glycosylation sites. While not always essential for activity per se, they can be crucial for proper protein folding and stability. A point mutation in Arabidopsis GnT-I (cgl mutant: Asp¹⁴⁴→Asn) creates an additional N-glycosylation site. This extra glycan interferes with correct protein folding, leading to a complete loss of enzyme activity and accumulation of oligomannose N-glycans in the plant, demonstrating the sensitivity of the enzyme's structure to such modifications [4].
  • Acceptor Substrate Binding Pocket: Residues lining the pocket that binds the Man₅GlcNAc₂ acceptor substrate determine specificity. Structural studies (e.g., on rabbit GnT-I) reveal interactions with specific mannose residues on the α1,3-arm. Mutations here can impair activity without affecting donor binding [1] [10].
  • Dimerization Interface: Structural and biochemical evidence suggests GnT-I can form homodimers or potentially heteromers with other Golgi enzymes (e.g., ManII). This oligomerization, potentially mediated by the catalytic domain or stem region, might influence enzymatic activity, stability, or localization within the Golgi microenvironment [9].

Table 3: Key Structural Elements of GnT-I

Structural ElementLocationKey Features/ResiduesFunctional Role
Cytoplasmic TailN-terminus (Cytosol)Short (~10-20 aa)Potential initial targeting signals
Transmembrane Domain (TMD)Membrane anchor~16-20 aa α-helix; Conserved polar residues (e.g., Gln)Golgi sub-compartment retention/retrieval
Stem/Linker RegionLumenal (Golgi)Variable length, flexibleSpacer; Potential regulatory role
Catalytic Domain (GT-A fold)Lumenal (Golgi)Rossmann-like β/α/β sandwichSubstrate binding and catalysis
DxD MotifCatalytic Domaine.g., D²⁰⁷VD in rabbit GnT-I; D²⁵⁶ID in C. gigasMn²⁺ coordination; UDP-GlcNAc binding
N-Glycosylation SitesCatalytic DomainConserved Asn-X-Ser/Thr motifsFolding, stability, potential activity modulation
Acceptor Binding PocketCatalytic DomainSpecificity for Manα1-3Manβ of Man₅GlcNAc₂Substrate recognition and catalysis
Dimerization InterfaceCatalytic Domain/StemNot fully characterizedPotential regulation of activity/localization

Compound Name Listing:

  • N-Acetylglucosaminyltransferase I (GnT I)
  • UDP-N-acetylglucosamine:α-1,3-D-mannoside β-1,2-N-acetylglucosaminyltransferase I
  • MGAT1 (gene product)
  • GnTI
  • N-Acetylglucosaminyltransferase I

Properties

Product Name

GNTI

IUPAC Name

2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine

Molecular Formula

C27H29N5O3

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C27H29N5O3/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30)/t20-,24+,26+,27-/m1/s1

InChI Key

VLNHDKDBGWXJEE-GYHUNEDQSA-N

Synonyms

17-cyclopropylmethyl-6,7-didehydro-4,5-epoxy-5'-guanidinyl-3,14-dihydroxyindolo(2',3'-6,7)morphinan
17-cyclopropylmethyl-DEGDM
5'-GNTI compound
5'-guanidinonaltrindole
GNTI compound

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N

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